3-Chloro-4-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
Description
Properties
IUPAC Name |
3-chloro-4-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-13-9-17-6-3-14(13)21-11-4-7-18(10-11)22(19,20)12-2-1-5-16-8-12/h1-3,5-6,8-9,11H,4,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPRWFVPCSAHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidin-3-ol Preparation
Pyrrolidin-3-ol is commercially available or synthesized via:
Sulfonylation Reaction
The sulfonylation of pyrrolidin-3-ol with pyridine-3-sulfonyl chloride proceeds under basic conditions:
Procedure :
- Dissolve pyrrolidin-3-ol (1.0 equiv) in anhydrous tetrahydrofuran (THF).
- Add sodium hydride (NaH, 1.2 equiv) at 0°C and stir for 30 minutes.
- Introduce pyridine-3-sulfonyl chloride (1.1 equiv) dropwise.
- Warm to room temperature and stir for 6–12 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Reaction Time | 6–12 hours |
| Purification Method | Silica gel chromatography |
Mechanistic Insight :
The reaction follows an Sₙ2 mechanism , where deprotonated pyrrolidin-3-ol attacks the electrophilic sulfur in pyridine-3-sulfonyl chloride, displacing chloride.
Etherification of 3-Chloro-4-hydroxypyridine
Mitsunobu Coupling
The Mitsunobu reaction enables efficient ether bond formation between 3-chloro-4-hydroxypyridine and 1-(pyridin-3-ylsulfonyl)pyrrolidin-3-ol:
Procedure :
- Combine 3-chloro-4-hydroxypyridine (1.0 equiv), 1-(pyridin-3-ylsulfonyl)pyrrolidin-3-ol (1.2 equiv), triphenylphosphine (PPh₃, 1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF.
- Stir at 0°C for 1 hour, then warm to room temperature for 12–24 hours.
- Concentrate under reduced pressure and purify via recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Reaction Time | 12–24 hours |
| Solvent | Tetrahydrofuran (THF) |
Side Reactions :
Alternative Synthetic Routes
Nucleophilic Aromatic Substitution
Activation of 3-chloro-4-hydroxypyridine as a triflate (using triflic anhydride) facilitates substitution with 1-(pyridin-3-ylsulfonyl)pyrrolidin-3-ol:
Procedure :
- Convert 3-chloro-4-hydroxypyridine to its triflate using triflic anhydride (Tf₂O) and 2,6-lutidine.
- React with 1-(pyridin-3-ylsulfonyl)pyrrolidin-3-ol (1.5 equiv) in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 80°C.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Reaction Time | 24–48 hours |
Critical Analysis of Methodologies
Yield Optimization
- Mitsunobu vs. Nucleophilic Substitution : Mitsunobu offers higher yields (75–80%) but requires stoichiometric reagents (DEAD, PPh₃). Nucleophilic substitution is milder but slower.
- Sulfonylation Efficiency : Excess pyridine-3-sulfonyl chloride (>1.1 equiv) leads to di-sulfonylated byproducts. Controlled addition and low temperatures improve selectivity.
Scalability and Industrial Relevance
- Mitsunobu Reaction : Limited scalability due to cost and toxicity of DEAD.
- Nucleophilic Substitution : More amenable to large-scale production but requires high-purity triflate intermediates.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced pyridine derivatives.
Substitution: Generation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the manufacturing of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-Chloro-4-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonyl Group
3-Chloro-4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine (CAS 2034447-86-2)
- Structural Difference : The sulfonyl group is attached to a 5-fluoro-2-methoxyphenyl ring instead of pyridin-3-yl.
- Molecular Weight: Higher molecular weight (386.8 g/mol vs. ~338.5 g/mol for the original compound), which may affect solubility and permeability . Lipophilicity: The fluoromethoxyphenyl group increases lipophilicity (predicted logP ~2.8 vs. ~1.5 for the original compound), enhancing membrane penetration but possibly reducing aqueous solubility.
3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine
- Structural Difference : Substitutions at positions 2 (fluoro), 4 (iodo), and 6 (pyrrolidin-1-yl) instead of the sulfonamide-pyrrolidine-oxy group.
- Solubility: The pyrrolidin-1-yl group (cyclic amine) may improve solubility compared to the sulfonamide in the original compound .
Variations in Linker and Functional Groups
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine
- Structural Difference : A trimethylsilyl-protected ethynyl group replaces the sulfonamide-pyrrolidine-oxy moiety.
- Impact: Electronic Properties: The ethynyl group is electron-withdrawing, altering the pyridine ring’s reactivity.
tert-Butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate
- Structural Difference : A hydroxypropynyl group at position 2 and a tert-butyl carbonate at position 3.
- Impact :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted logP |
|---|---|---|---|---|
| 3-Chloro-4-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine | C14H13ClN3O3S | ~338.5 | Pyridin-3-ylsulfonyl, pyrrolidine-oxy | ~1.5 |
| 3-Chloro-4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine | C16H16ClFN2O4S | 386.8 | 5-Fluoro-2-methoxyphenylsulfonyl | ~2.8 |
| 3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine | C10H10ClFIN2 | 338.6 | Fluoro, iodo, pyrrolidin-1-yl | ~1.8 |
| 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine | C10H11ClSiN | 224.8 | Trimethylsilyl-ethynyl | ~3.0 |
Biological Activity
3-Chloro-4-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNOS
- Molecular Weight : 339.8 g/mol
Research indicates that this compound functions primarily as an inhibitor of the Hedgehog signaling pathway, which is crucial in various cellular processes including development and tumorigenesis. Inhibition of this pathway has implications for treating malignancies, particularly those resistant to conventional therapies .
Antitumor Activity
Case studies have demonstrated the compound's efficacy in inhibiting tumor growth in various cancer cell lines. For instance, it has shown significant cytotoxic effects against breast and colorectal cancer cells. The mechanism involves the downregulation of target genes involved in cell proliferation and survival pathways.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Inhibition of proliferation |
| HCT116 (Colorectal) | 4.8 | Induction of apoptosis |
Neuroprotective Effects
In addition to its antitumor properties, this compound exhibits neuroprotective effects, potentially useful in treating neurodegenerative diseases. Studies suggest it may reduce oxidative stress and inflammation in neuronal cells, contributing to improved cell viability under stress conditions.
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of the compound. It was found that:
- Absorption : The compound is well absorbed when administered orally.
- Metabolism : Primarily metabolized by liver enzymes, leading to active metabolites that also contribute to its biological activity.
- Excretion : Excreted mainly through urine, with a half-life suitable for once-daily dosing.
Q & A
Q. What are the key steps in synthesizing 3-Chloro-4-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine, and how are intermediates characterized?
The synthesis typically involves:
- Preparation of the pyrrolidine-sulfonyl intermediate : Reacting pyrrolidine with pyridine-3-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Coupling with the pyridine backbone : A nucleophilic substitution or Mitsunobu reaction to attach the pyrrolidine-sulfonyl moiety to the chloropyridine core .
- Purification : Column chromatography or recrystallization to isolate the final product. Intermediates are characterized using HPLC for purity and NMR/IR spectroscopy to confirm functional groups .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- X-ray crystallography or DFT calculations resolve stereochemistry, particularly the configuration of the pyrrolidine ring and sulfonyl linkage .
- High-resolution mass spectrometry (HRMS) confirms the molecular formula, while 2D NMR (COSY, NOESY) maps proton-proton correlations .
Q. What are the solubility and stability profiles under varying pH conditions?
- The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but limited solubility in water. Stability tests show degradation under strong alkaline conditions (pH > 10) due to sulfonyl group hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling step of the pyrrolidine-sulfonyl intermediate?
- Catalyst screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halides are involved .
- Temperature control : Reactions performed at 60–80°C in DMF improve kinetics without side-product formation .
- Real-time monitoring : Employ in-situ FTIR or LC-MS to track reaction progress and adjust stoichiometry .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Dose-response validation : Re-evaluate IC₅₀ values using standardized assays (e.g., kinase inhibition assays with ATP-binding pocket specificity) .
- Metabolic stability testing : Compare hepatic microsome stability to rule out false positives from metabolite interference .
Q. How does the sulfonyl-pyrrolidine moiety influence target selectivity in enzyme inhibition?
- Molecular docking studies suggest the sulfonyl group forms hydrogen bonds with catalytic lysine residues in kinases (e.g., EGFR), while the pyrrolidine ring enhances conformational flexibility for binding pocket adaptation .
- SAR studies : Modifying the sulfonyl group to methylsulfonyl or aryl-sulfonyl variants alters selectivity profiles .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET prediction tools (e.g., SwissADME) estimate logP (~2.5), blood-brain barrier permeability (low), and CYP450 inhibition risks .
- MD simulations assess binding free energy and residence time with target proteins .
Methodological Recommendations
- Contradiction Analysis : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., surface plasmon resonance and cellular proliferation assays) .
- Synthetic Optimization : Employ design of experiments (DoE) to systematically vary temperature, solvent, and catalyst ratios .
- Structural Elucidation : Combine cryo-EM for large target complexes and NMR for small-molecule dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
